3-(((Benzyloxy)carbonyl)amino)isonicotinic acid
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Overview
Description
3-(((Benzyloxy)carbonyl)amino)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a benzyloxycarbonyl group attached to the amino group of isonicotinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Benzyloxy)carbonyl)amino)isonicotinic acid typically involves the protection of the amino group of isonicotinic acid with a benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of isonicotinic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(((Benzyloxy)carbonyl)amino)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the benzyloxycarbonyl group, yielding the free amine.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of isonicotinic acid.
Reduction: Free amine derivatives.
Substitution: Various substituted isonicotinic acid derivatives.
Scientific Research Applications
3-(((Benzyloxy)carbonyl)amino)isonicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)isonicotinic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, releasing the active isonicotinic acid derivative. This derivative can then interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: The parent compound without the benzyloxycarbonyl group.
Nicotinic acid: An isomer with the carboxyl group at a different position.
Picolinic acid: Another isomer with the carboxyl group at a different position.
Uniqueness
3-(((Benzyloxy)carbonyl)amino)isonicotinic acid is unique due to the presence of the benzyloxycarbonyl group, which provides additional chemical versatility and potential for selective reactions. This makes it a valuable compound for targeted synthesis and research applications.
Properties
Molecular Formula |
C14H12N2O4 |
---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
3-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H12N2O4/c17-13(18)11-6-7-15-8-12(11)16-14(19)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,19)(H,17,18) |
InChI Key |
GCGOWSDYXJDIFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CN=C2)C(=O)O |
Origin of Product |
United States |
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